molecular formula C4H3F5N4 B1624096 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine CAS No. 25979-01-5

5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine

Cat. No. B1624096
CAS RN: 25979-01-5
M. Wt: 202.09 g/mol
InChI Key: FBFOJAHCNODAHZ-UHFFFAOYSA-N
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Description

5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine is a chemical compound with the molecular formula C4H3F5N4 . It is available for experimental and research use .


Molecular Structure Analysis

The molecular structure of 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine are not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine are not detailed in the search results .

Scientific Research Applications

Triazole derivatives, including "5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine," belong to a class of five-membered heterocyclic compounds known for their diverse biological activities. These compounds have been the subject of extensive research due to their structural variations and broad range of potential therapeutic applications. The scientific interest in triazoles stems from their success in pharmaceuticals and the ongoing search for new drugs with improved efficacy and safety profiles.

Therapeutic Potential and Chemical Applications

Triazoles have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among other therapeutic uses. Their ability to interact with various biological targets through hydrogen bonding and dipole-dipole interactions makes them valuable scaffolds in drug discovery. Research emphasizes the need for more efficient synthesis methods that are environmentally friendly and sustainable, highlighting the importance of green chemistry in the development of triazole derivatives (Ferreira et al., 2013).

Advances in Synthesis Techniques

Significant advancements have been made in the synthesis of triazole compounds, including "5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine." These developments have opened new pathways for creating biologically active triazoles with potential applications in medicine and agriculture. The use of catalytic systems and novel reagents in water or aqueous media has been particularly noteworthy, contributing to the field of green chemistry and the development of environmentally benign synthesis methods (Kaushik et al., 2019).

Environmental Degradation and Safety

The environmental impact and degradation pathways of polyfluoroalkyl chemicals, which include triazole derivatives like "5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine," have been studied to understand their persistence and potential toxic effects. Research indicates the importance of evaluating the biodegradability and environmental fate of these compounds to ensure they do not pose a risk to ecosystems or human health (Liu & Avendaño, 2013).

Safety And Hazards

The safety data sheet (SDS) for 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Future Directions

The future directions for the use of 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine are not explicitly mentioned in the search results .

properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5N4/c5-3(6,4(7,8)9)1-11-2(10)13-12-1/h(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFOJAHCNODAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408535
Record name 5-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine

CAS RN

25979-01-5
Record name 3-(1,1,2,2,2-Pentafluoroethyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25979-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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